L-Glutamine-¹⁵N-1: A Technical Guide for Metabolic Research
L-Glutamine-¹⁵N-1: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing L-Glutamine-¹⁵N-1 in metabolic research. This isotopically labeled amino acid is a powerful tool for tracing the intricate pathways of glutamine metabolism, offering critical insights into cellular physiology, disease mechanisms, and the development of novel therapeutic strategies.
Core Concepts: Understanding L-Glutamine-¹⁵N-1
L-Glutamine-¹⁵N-1 is a stable isotope-labeled version of the non-essential amino acid L-glutamine, where the nitrogen atom in the amide side chain is replaced with the heavy isotope ¹⁵N. This non-radioactive label allows for the precise tracking and quantification of glutamine and its metabolic derivatives through various biochemical pathways within cells, tissues, and whole organisms. Its primary application lies in metabolic tracer studies, where it is introduced into a biological system to elucidate the contributions of glutamine to diverse cellular processes.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C₅H₁₀¹⁵NNO₃ |
| Molecular Weight | 147.14 g/mol [1] |
| Isotopic Purity | Typically ≥98% |
| Synonyms | L-Glutamine (amide-¹⁵N), L-Glutamine-amide-¹⁵N |
| CAS Number (Labeled) | 59681-32-2[1] |
The Role of L-Glutamine-¹⁵N-1 in Metabolic Research
Glutamine is a crucial nutrient for highly proliferative cells, including cancer cells, and plays a central role in a multitude of metabolic processes. L-Glutamine-¹⁵N-1 serves as an indispensable tracer to investigate these roles, which include:
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Nitrogen Donation for Biosynthesis: Glutamine is a primary nitrogen donor for the synthesis of nucleotides (purines and pyrimidines), other non-essential amino acids, and hexosamines.[2][3] By tracing the ¹⁵N label, researchers can quantify the flux of glutamine-derived nitrogen into these essential biomolecules.
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Anaplerosis and the Tricarboxylic Acid (TCA) Cycle: Glutamine is readily converted to glutamate and subsequently to α-ketoglutarate, a key intermediate of the TCA cycle. This process, known as anaplerosis, replenishes the TCA cycle and is vital for cellular energy production and the generation of biosynthetic precursors.
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Redox Homeostasis: Glutamine metabolism is intricately linked to the production of glutathione (GSH), the major intracellular antioxidant.
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Neurotransmitter Synthesis: In the brain, the glutamate-glutamine cycle between neurons and astrocytes is fundamental for neurotransmission.[4] L-Glutamine-¹⁵N-1 is used to study the dynamics of this cycle.
The use of L-Glutamine-¹⁵N-1 in combination with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the detailed mapping and quantification of metabolic fluxes.
Quantitative Data from L-Glutamine-¹⁵N-1 Tracer Studies
The following tables summarize representative quantitative data obtained from metabolic tracer studies utilizing L-Glutamine-¹⁵N-1.
Table 1: Distribution of ¹⁵N from [α-¹⁵N]Glutamine in Hep G2 Cells [5]
| Metabolite | ¹⁵N Distribution after 144h Incubation (%) | ¹⁵N Enrichment after 144h Incubation (%) |
| Alanine | 50 | 44 |
| Proline | 28 | 41 |
| Glutamate | 21 | - |
Table 2: Astrocyte Metabolism of [2-¹⁵N]Glutamine [6]
| Parameter | Rate (nmol/min/mg protein) |
| Glutamine Synthesis | ~13.0 |
| Glutamine Utilization | ~13.0 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of L-Glutamine-¹⁵N-1 tracer studies. Below are key experimental protocols.
Cell Culture Labeling with L-Glutamine-¹⁵N-1
This protocol describes the general procedure for labeling cultured cells to trace the metabolic fate of glutamine.
Materials:
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Glutamine-free cell culture medium (e.g., RPMI-1640)
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Dialyzed fetal bovine serum (FBS)
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L-Glutamine-¹⁵N-1
-
Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding: Plate cells at the desired density and allow them to adhere and grow overnight in standard complete medium.
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Medium Preparation: Prepare the labeling medium by supplementing glutamine-free medium with dialyzed FBS and the desired concentration of L-Glutamine-¹⁵N-1 (typically 2-5 mM).
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Labeling: Aspirate the standard medium, wash the cells once with PBS, and replace it with the prepared labeling medium.
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Incubation: Incubate the cells for the desired period (e.g., 12, 24, 48, 72 hours) to allow for the incorporation of the ¹⁵N label into various metabolites.[2]
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Metabolite Extraction: After incubation, aspirate the labeling medium and wash the cells with ice-cold PBS. Extract the intracellular metabolites using a suitable solvent, such as 80% methanol.
Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing cell extracts for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Methanol:water (50:50) with 0.1% formic acid
-
Centrifuge
Procedure:
-
Cell Lysis and Protein Precipitation: Add ice-cold 80% methanol to the cell pellet, vortex thoroughly, and incubate on ice to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
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Drying: Dry the supernatant using a vacuum centrifuge.
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Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water containing 0.1% formic acid.[2]
DNA Hydrolysis for Nucleobase Analysis
To trace the incorporation of ¹⁵N from glutamine into DNA, the DNA must first be extracted and hydrolyzed into its constituent nucleosides or nucleobases.[2]
Materials:
-
DNA extraction kit (e.g., Qiagen DNeasy)
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Nuclease P1
-
Venom phosphodiesterase I
-
Alkaline phosphatase
-
Ammonium acetate buffer (pH 5.3)
-
Ammonium bicarbonate buffer
Procedure:
-
DNA Extraction: Isolate genomic DNA from labeled cells using a commercial kit according to the manufacturer's instructions.[2]
-
Denaturation: Denature 1 µg of DNA by heating at 100°C for 3 minutes, followed by rapid chilling on ice.[2]
-
Nuclease P1 Digestion: Add ammonium acetate buffer and nuclease P1 to the denatured DNA and incubate at 45°C for 2 hours.[2]
-
Phosphodiesterase I Digestion: Add ammonium bicarbonate buffer and venom phosphodiesterase I and continue incubation at 37°C for another 2 hours.[2]
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Alkaline Phosphatase Treatment: Add alkaline phosphatase and incubate for 1 hour at 37°C to dephosphorylate the nucleosides.[2] The resulting mixture of nucleosides is then ready for LC-MS analysis.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving L-Glutamine-¹⁵N-1.
Caption: Metabolic fate of L-Glutamine-¹⁵N-1 in the cell.
Caption: General workflow for a tracer experiment.
Caption: The neuronal-astrocytic glutamate-glutamine cycle.
References
- 1. L-Glutamine (amide-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-557-1 [isotope.com]
- 2. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebral glutamine metabolism under hyperammonemia determined in vivo by localized 1H and 15N NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
